molecular formula C17H11BrN2O4 B302550 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide

Cat. No. B302550
M. Wt: 387.2 g/mol
InChI Key: RZLAKUPDZHXCCR-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it an attractive target for drug development.

Scientific Research Applications

Synthesis and Characterization

  • A study by (Idrees et al., 2019) outlined the synthesis of related compounds by cyclocondensation reactions, emphasizing their structural characterization through elemental analysis and spectral studies.
  • (Thorat et al., 2016) discussed the synthesis of ester derivatives of 1-benzofuran-2-carbohydrazide, detailing their chemical preparation methods.

Molecular Structure Analysis

  • The molecular structure and interactions of a similar compound were analyzed by (Hameed et al., 2013), focusing on intramolecular interactions and molecular stacking patterns.

Antimicrobial and Antifungal Activities

  • (Ugale et al., 2017) synthesized a series of compounds including N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides and tested them for antimicrobial activity, observing significant antibacterial and antifungal effects.
  • Compounds synthesized in the study by (Idrees et al., 2020) were tested for in vitro antibacterial activity, showing effectiveness against pathogenic bacteria.

Insecticidal Activity

  • A study by (Sawada et al., 2003) explored the insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, indicating the potential use in pest management.

Antidepressant and Nootropic Agents

  • Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, including compounds related to the carbohydrazide family, were synthesized and evaluated for potential antidepressant and nootropic activities by (Thomas et al., 2016).

Spectroscopic Analysis

  • The spectroscopic properties of a related hydrazide compound were investigated by (Khemalapure et al., 2019), focusing on FT-IR, FT-Raman, NMR, and UV-Vis spectral data.

properties

Product Name

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide

Molecular Formula

C17H11BrN2O4

Molecular Weight

387.2 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H11BrN2O4/c18-12-7-15-14(22-9-23-15)6-11(12)8-19-20-17(21)16-5-10-3-1-2-4-13(10)24-16/h1-8H,9H2,(H,20,21)/b19-8+

InChI Key

RZLAKUPDZHXCCR-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4O3)Br

SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC4=CC=CC=C4O3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC4=CC=CC=C4O3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide
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N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide
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N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide
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N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide
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N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide
Reactant of Route 6
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N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-benzofuran-2-carbohydrazide

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